2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide
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Overview
Description
Scientific Research Applications
Molecular Structure and Applications
- Molecular Structure Analysis : The compound demonstrates potential in nonlinear optical activity due to its hyperpolarizability calculations. It shows notable antimicrobial activity against various bacterial and fungal pathogens. Molecular docking studies suggest inhibitory activity against penicillin-binding protein PBP-2X (Murugavel, Velan, Kannan, & Bakthadoss, 2016).
Antitumor Properties
- Antitumor Screening : Sulfonamide-focused libraries have revealed potent cell cycle inhibitors that have progressed to clinical trials. Specific compounds have shown preliminary clinical activities, elucidating essential pharmacophore structures and drug-sensitive cellular pathways (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).
Conformational Properties
- Conformational Analysis : Gas electron diffraction and quantum chemical methods have been employed to study the molecular structure and conformational properties of related sulfonamide compounds, revealing multiple stable conformers (Petrov, Girichev, Oberhammer, Petrova, Giricheva, Bardina, & Ivanov, 2008).
Enzyme Inhibitory Potential
- Enzyme Inhibition : The compound has been studied for its enzyme inhibitory activities against alpha-glucosidase and acetylcholinesterase, with most synthesized compounds showing substantial inhibitory activity (Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, & Khan, 2019).
Antiviral Activity
- Antiviral Properties : Research into derivatives of the compound has shown certain anti-tobacco mosaic virus activity, highlighting its potential in the field of antiviral drug development (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Oxidation Studies
- Oxidation Analysis : Studies on related compounds show varied oxidation products, contributing to the understanding of molecular interactions and reactivity (Ohkata, Takee, & Akiba, 1985).
Additional Biological Activities
- Biological Activity Research : Further research into derivatives of sulfonamide reveals various biological activities, such as antimicrobial and enzyme inhibitory effects. Molecular docking and DFT computational approaches are often employed in these studies to predict and analyze these activities (Konovalova, Avdeenko, Lubenets, Komarovska-Porokhnyavets, Yakymenko, & Lysenko, 2021).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Sulfonamide derivatives have been tested as inhibitors for mild steel corrosion in acidic media, demonstrating their potential in industrial applications (Sappani & Karthikeyan, 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It’s known that the interaction of a compound with its targets can lead to changes in cellular processes, potentially influencing the activity of certain biochemical pathways .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, potentially affecting a variety of pathways .
Result of Action
The compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing the activity of certain biochemical pathways .
Properties
IUPAC Name |
2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-10-5-4-8-13(16)14(10)20(18,19)17-9-11-6-2-3-7-12(11)15/h2-8,17H,9,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIDFXQVTRWDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)S(=O)(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155119-72-4 |
Source
|
Record name | 2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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